molecular formula C12H14FN3 B2590683 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine CAS No. 1529273-42-4

2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine

Cat. No.: B2590683
CAS No.: 1529273-42-4
M. Wt: 219.263
InChI Key: VHRJUONIMNFSSW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine is a synthetic organic compound with the molecular formula C12H14FN3 and a molecular weight of 219.26 g/mol . This compound features a 1H-imidazole ring linked to a 4-fluorophenyl group through an ethanamine chain, a structural motif of significant interest in medicinal chemistry for the development of neuropharmacological agents. Compounds containing the 2-phenyl-1H-imidazole scaffold are recognized for their potential as bioisosteres of imidazo[1,2-a]pyridine-based drugs and are being explored as positive allosteric modulators (PAMs) of the GABA-A receptor . Research indicates that such molecules may interact with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation, a key target for modulating neurological function . The incorporation of a fluorine atom at the para position of the phenyl ring is a common strategy in drug design, often implemented to enhance metabolic stability and optimize the compound's physicochemical properties . As a research chemical, this compound provides a useful template for structure-activity relationship (SAR) studies in neuroscience and pharmacology. It is strictly for in-vitro research applications in controlled laboratory settings. This product is not a medicine or drug, has not been approved by the FDA for the prevention or treatment of any medical condition, and is not for human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-14-11(12-15-6-7-16-12)8-9-2-4-10(13)5-3-9/h2-7,11,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRJUONIMNFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529273-42-4
Record name 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Formation of the Ethanamine Chain: The ethanamine chain is formed by reacting the imidazole derivative with an appropriate alkylating agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its potential use in pharmacology, particularly in the following areas:

Antidepressant Activity

Research has indicated that compounds containing imidazole rings can exhibit antidepressant properties. A study explored the effects of related imidazole derivatives on serotonin receptors, suggesting that modifications to the imidazole structure can enhance receptor affinity and selectivity .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain imidazole compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . The fluorophenyl group may also contribute to the compound's efficacy by enhancing lipophilicity and cellular uptake.

Neuroprotective Effects

The neuroprotective potential of imidazole derivatives has been a subject of interest, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds similar to 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine have demonstrated the ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Analytical Applications

The compound's unique structure allows for various analytical applications:

Toxicological Analysis

Due to its structural similarity to known psychoactive substances, this compound is relevant in forensic toxicology. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for its detection in biological samples, aiding in the identification of novel psychoactive substances (NPS) in seized products .

Metabolic Studies

Studies utilizing high-resolution mass spectrometry have been conducted to explore the metabolic pathways of this compound, providing insights into its pharmacokinetics and potential effects on human health . Understanding these pathways is crucial for assessing safety and efficacy in therapeutic contexts.

Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated enhanced serotonin receptor affinity with structural modifications.
Anticancer PropertiesInhibition of tumor cell proliferation observed in vitro.
Neuroprotective EffectsModulation of neuroinflammatory responses noted, suggesting protective effects against neurodegeneration.
Toxicological AnalysisSuccessful identification using LC-MS/MS in forensic samples, highlighting relevance in drug monitoring.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Potential Applications
2-(4-Fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine 4-Fluorophenyl, N-methyl ethanamine, imidazol-2-yl C₁₂H₁₄FN₃* ~217.26 Hypothetical CNS/GPCR ligands
Astemizole () 4-Fluorobenzyl, benzimidazole, piperidine C₂₈H₃₁FN₄O 458.57 Antihistamine (H1 antagonist)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () Thioether, acetamide, benzoimidazole C₁₅H₁₂FN₃OS 301.34 Antimicrobial/kinase inhibitors
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine () 4-Chloro-2-methylphenyl, dihydroimidazole C₁₀H₁₂ClN₃ 209.68 α₂-Adrenergic receptor agonist

*Inferred based on structural components.

Key Observations:

Aryl Substituents :

  • The target compound’s 4-fluorophenyl group contrasts with 4-chloro-2-methylphenyl () and benzimidazole-thioether (). Fluorine’s electronegativity and small size may improve target binding compared to bulkier chloro or methyl groups .
  • Astemizole () incorporates a 4-fluorobenzyl group, which is linked to a benzimidazole rather than a simple imidazole, suggesting broader π-π stacking interactions .

Imidazole Modifications :

  • The target compound’s 1H-imidazol-2-yl group is distinct from benzoimidazole () and 4,5-dihydroimidazole (). The unsaturated imidazole in the target may enhance aromatic interactions but reduce conformational flexibility compared to dihydro analogs .

Backbone Variations: The N-methylethanamine chain in the target compound differs from Astemizole’s piperidine ring () and the acetamide-thioether in .

Pharmacological and Physicochemical Properties

  • Lipophilicity: Fluorine in the target compound likely confers higher logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Hydrogen Bonding: The imidazole’s nitrogen atoms may act as hydrogen bond donors/acceptors, similar to Astemizole’s benzimidazole, which interacts with histamine receptors .

Biological Activity

The compound 2-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FN3C_{13}H_{16}FN_3 with a molecular weight of approximately 233.28 g/mol. The compound features a fluorophenyl group and an imidazole ring, which are critical for its biological interactions.

Research indicates that compounds containing the imidazole structure often interact with various biological targets, including enzymes and receptors. Specifically, this compound has been studied for its role as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against p38 MAPK. This inhibition can lead to reduced inflammation and may have implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes and interact with target proteins. Various analogs have been synthesized to explore the effects of different substitutions on biological activity.

Compound VariantActivity (IC50)Notes
Parent Compound150 nMBaseline activity
Fluorinated Variant75 nMIncreased potency
Methyl Substituted Variant200 nMDecreased potency

Study on Anti-inflammatory Effects

A notable study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and inflammation markers compared to control groups .

Neuroprotective Potential

Another research effort focused on the neuroprotective properties of related imidazole derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, doublet) and imidazole protons (δ 6.8–7.1 ppm).
  • IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z: 235.12 [M+H]⁺).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How can researchers optimize synthetic protocols to enhance yield and scalability?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes (yield: 82% vs. 65% conventional).
  • Catalyst Optimization : PdCl₂(dppf) increases coupling efficiency (yield: 88%) compared to Pd(PPh₃)₄.
  • Solvent Screening : Tetrahydrofuran (THF) improves solubility of intermediates, reducing side products .

What experimental approaches resolve discrepancies in reported biological activities?

Q. Advanced

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24-hour incubation).
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
  • Structural Analogs : Test derivatives with modified fluorophenyl substituents to isolate bioactive motifs .

What in vitro models are appropriate for initial pharmacological screening?

Q. Basic

  • Enzyme Inhibition : CYP3A4/P450 isoforms (fluorometric assays, 37°C, NADPH cofactor).
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Cytotoxicity : HEK293 cells (MTT assay, 48-hour exposure, IC₅₀ calculation) .

How should pharmacokinetic studies be designed for this compound?

Q. Advanced

  • In Vitro ADME :
    • Metabolic stability: Human liver microsomes (1 µM compound, 0.5 mg/mL protein, 37°C).
    • Plasma Protein Binding: Equilibrium dialysis (95:5 plasma:compound ratio).
  • In Vivo : Sprague-Dawley rats (IV/oral dosing, LC-MS/MS quantification). Optimal dose range: 10–30 mg/kg (t₁/₂ = 2.3 hours) .

What structural analogs exhibit modified bioactivity, and how?

Q. Advanced

Compound NameMolecular FormulaModificationBioactivity Impact
N-(4-Fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamideC₁₇H₁₄FN₃OSSulfanyl linkage↑ Antimicrobial (MIC: 2 µg/mL)
N-(4-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amineC₁₀H₁₁FN₂Dihydroimidazole↑ Blood-brain barrier penetration

Analog modifications alter logP (2.1→3.4) and solubility (15→2 mg/mL), directly affecting target engagement .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Q. Advanced

  • Docking Studies (AutoDock Vina) : Predict binding to histamine H₃ receptors (PDB: 6DZR). Prioritize derivatives with ΔG < −9 kcal/mol.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with antibacterial potency (R² = 0.89).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

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